molecular formula C7H9NO2S B13290671 Methyl 2-(1,3-thiazol-4-yl)propanoate

Methyl 2-(1,3-thiazol-4-yl)propanoate

Cat. No.: B13290671
M. Wt: 171.22 g/mol
InChI Key: SJYIHDLXUUNHNC-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-thiazol-4-yl)propanoate is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,3-thiazol-4-yl)propanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method is the reaction of 2-aminothiazole with methyl acrylate under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques also plays a crucial role in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups .

Scientific Research Applications

Methyl 2-(1,3-thiazol-4-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(1,3-thiazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the thiazole derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,3-thiazol-4-yl)propanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 2-(1,3-thiazol-4-yl)propanoate

InChI

InChI=1S/C7H9NO2S/c1-5(7(9)10-2)6-3-11-4-8-6/h3-5H,1-2H3

InChI Key

SJYIHDLXUUNHNC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC=N1)C(=O)OC

Origin of Product

United States

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